molecular formula C14H14N2O4S2 B2918606 1-(3-{[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]sulfonyl}phenyl)ethan-1-one CAS No. 1705328-59-1

1-(3-{[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]sulfonyl}phenyl)ethan-1-one

Cat. No.: B2918606
CAS No.: 1705328-59-1
M. Wt: 338.4
InChI Key: QJYZIUPTYDMCTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-{[3-(1,3-Thiazol-2-yloxy)azetidin-1-yl]sulfonyl}phenyl)ethan-1-one (hereafter referred to as the "target compound") is a heterocyclic small molecule characterized by a central acetophenone scaffold substituted with a sulfonyl-linked azetidine-thiazole moiety. The azetidine ring (a four-membered nitrogen-containing heterocycle) is functionalized with a 1,3-thiazol-2-yloxy group, while the phenyl ring is sulfonylated, contributing to its unique electronic and steric properties.

The compound’s synthesis likely involves multi-step reactions, including sulfonation of the phenyl ring, azetidine functionalization, and thiazole coupling, as inferred from analogous procedures in the literature (e.g., sulfonylations in and thiazole syntheses in ).

Properties

IUPAC Name

1-[3-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]sulfonylphenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4S2/c1-10(17)11-3-2-4-13(7-11)22(18,19)16-8-12(9-16)20-14-15-5-6-21-14/h2-7,12H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJYZIUPTYDMCTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CC(C2)OC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-{[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]sulfonyl}phenyl)ethan-1-one typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for efficient heat and mass transfer, and employing catalysts to enhance reaction rates and yields .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(3-{[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]sulfonyl}phenyl)ethan-1-one involves its interaction with various molecular targets:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The target compound’s closest analogs share the acetophenone core but differ in substituent groups, influencing their physicochemical and biological profiles. Key examples include:

Compound Name Key Substituents Molecular Weight Biological Activity (if reported) Reference
Target Compound Azetidine-sulfonyl, thiazol-2-yloxy ~366.4 g/mol* Not explicitly reported
(E)-3-(4-Methylphenyl)-1-(1,3-thiazol-2-yl)prop-2-en-1-one α,β-unsaturated ketone, thiazole 243.3 g/mol Anticancer, antibacterial
2-(1,5-Diphenyl-1H-pyrazol-3-yloxy)-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethanone Pyrazole, thiazolidinone-sulfanyl 383.5 g/mol Not reported (structural focus)
1-[3-(Difluoromethoxy)phenyl]ethan-1-one Difluoromethoxy 186.16 g/mol No activity data (physicochemical focus)
1-(3-{5-[(3-Chlorobenzyl)sulfonyl]-1H-tetrazol-1-yl}phenyl)ethanone Tetrazole, chlorobenzyl-sulfonyl ~395.8 g/mol Not reported (structural focus)

Notes:

  • Azetidine vs. Larger Heterocycles : The target compound’s azetidine ring confers rigidity and compactness compared to bulkier analogs like piperidine derivatives (e.g., in ). This may enhance binding to sterically constrained enzyme pockets.
  • Thiazole vs. Oxazole/Imidazole : The thiazole group (with sulfur) in the target compound differs from oxazole (oxygen) in or imidazole (two nitrogens) in , altering electronic properties and hydrogen-bonding capacity .
  • Sulfonyl Linkers: The sulfonyl group in the target compound improves solubility and metabolic stability compared to non-sulfonylated analogs like the difluoromethoxy derivative in .

Physicochemical Properties

Key physicochemical parameters were extrapolated from structurally related compounds:

Property Target Compound (E)-3-(4-Methylphenyl)-1-(1,3-thiazol-2-yl)prop-2-en-1-one 1-[3-(Difluoromethoxy)phenyl]ethan-1-one
Molecular Weight ~366.4 g/mol 243.3 g/mol 186.16 g/mol
LogP (Predicted) ~2.5 (moderate lipo.) ~3.1 (higher lipo. due to α,β-unsaturation) ~1.8 (polar due to difluoromethoxy)
Solubility Moderate (DMSO-soluble) Low (crystalline solid) High (liquid at room temperature)
Hydrogen Bond Acceptors 6 3 3

The target compound’s higher molecular weight and hydrogen-bond acceptors suggest reduced membrane permeability compared to simpler analogs but improved target specificity.

Biological Activity

1-(3-{[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]sulfonyl}phenyl)ethan-1-one is a synthetic compound that belongs to a class of heterocyclic compounds characterized by the presence of thiazole and azetidine rings. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting data in tabular form.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C16H18N2O4S\text{C}_{16}\text{H}_{18}\text{N}_{2}\text{O}_{4}\text{S}

Key Properties

PropertyValue
Molecular Weight358.39 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO

Antimicrobial Activity

Research indicates that compounds containing thiazole and azetidine moieties exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of thiazolidin-4-ones demonstrate effective antibacterial activity against various strains of bacteria, including resistant strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis or inhibition of specific metabolic pathways.

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies. Notably, compounds with similar structures have been shown to inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest.

Case Study:
In a study examining thiazolidinone derivatives, certain compounds exhibited IC50 values as low as 1.27 µM against breast cancer cell lines (MCF-7). These findings suggest that modifications in the thiazole or azetidine rings can enhance anticancer activity.

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have also been documented. Compounds with thiazole rings have been linked to the inhibition of pro-inflammatory cytokines and mediators. This activity is crucial for developing treatments for chronic inflammatory diseases.

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in cell signaling pathways related to inflammation and cancer progression.
  • Receptor Modulation: It may act on receptors that mediate cellular responses to growth factors or hormones, thereby influencing cell proliferation and survival.

Summary of Research Findings

A summary table below encapsulates key findings from various studies regarding the biological activities associated with this compound:

Biological ActivityTest SystemResultReference
AntimicrobialVarious bacterial strainsSignificant inhibition
AnticancerMCF-7 breast cancer cellsIC50 = 1.27 µM
Anti-inflammatoryCytokine assaysReduced cytokine levels

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(3-{[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]sulfonyl}phenyl)ethan-1-one, and how can reaction conditions be optimized?

  • Methodology :

  • The synthesis typically involves multi-step reactions, such as coupling azetidine derivatives with thiazol-2-yloxy groups and sulfonylation of the phenyl ring. For example, analogous compounds are synthesized via refluxing α,β-unsaturated ketones with hydrazine hydrate in glacial acetic acid (yield optimization: ~52–75%) .
  • Critical parameters include solvent choice (e.g., ethanol or DCE:TFE mixtures), temperature (40–80°C), and catalysts (e.g., piperidine or mCPBA) .
  • Table 1 : Example Reaction Conditions
StepReagents/ConditionsYieldReference
SulfonylationDCE:TFE (1:1), 40°C, 16 hr43%
CyclizationGlacial acetic acid, reflux52%

Q. What spectroscopic and crystallographic methods are recommended for structural characterization?

  • Methodology :

  • NMR/HRMS : Use 1H^1H-/13C^{13}C-NMR to confirm substituent positions and HRMS for molecular weight validation (e.g., HRMS error < 0.002 ppm) .
  • X-ray crystallography : Employ SHELXL for small-molecule refinement and ORTEP-3 for graphical representation of crystal structures. SHELX programs are robust for handling high-resolution data .

Q. What safety precautions are essential when handling this compound?

  • Methodology :

  • Refer to GHS classifications: Acute toxicity (Category 4 for oral, dermal, inhalation). Use PPE (gloves, goggles) and work in a fume hood. Store in sealed containers at <25°C .

Advanced Research Questions

Q. How can computational docking studies (e.g., AutoDock4) be applied to predict the compound’s biological targets?

  • Methodology :

  • Receptor flexibility : Use AutoDock4’s side-chain flexibility feature for accurate ligand-receptor binding predictions (e.g., HIV protease cross-docking RMSD < 2.0 Å) .
  • Protocol :

Prepare ligand and receptor PDB files.

Define grid boxes around active sites.

Run 50–100 genetic algorithm runs with Lamarckian scoring.

  • Validate results with experimental IC50_{50} data from enzymatic assays .

Q. How to resolve contradictions in crystallographic data refinement?

  • Methodology :

  • SHELXL workflow : Use "L.S." constraints for disordered regions and "ISOR" commands to refine anisotropic displacement parameters. Cross-validate with electron density maps (e.g., R1R_1 < 0.05) .
  • Case Study : A phenyl-sulfonyl derivative showed twinning; SHELXL’s TWIN/BASF commands resolved the ambiguity .

Q. What strategies enhance the compound’s bioactivity in structure-activity relationship (SAR) studies?

  • Methodology :

  • Modifications : Introduce electron-withdrawing groups (e.g., -CF3_3) to the phenyl ring to improve antimicrobial activity (e.g., MIC reduction from 128 µg/mL to 32 µg/mL) .
  • Table 2 : SAR Example
DerivativeSubstituentIC50_{50} (µM)
Parent-H10.2
-CF3_3-CF3_32.7

Methodological Best Practices

  • Data Contradiction Analysis : Compare crystallographic (SHELX) and spectroscopic data to resolve structural ambiguities. For example, NMR chemical shifts conflicting with X-ray torsion angles may indicate dynamic conformational changes .
  • Toxicity Profiling : Cross-reference in vitro cytotoxicity (e.g., MTT assays) with computational predictions (e.g., ProTox-II) to identify false positives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.